BCR-ABL Degradation Potency (DC50): SNIPER(ABL)-039 vs. Dasatinib and Imatinib-Based Degrader
SNIPER(ABL)-039 reduces BCR-ABL protein levels with a half-maximal degradation concentration (DC50) of 10 nM, as demonstrated in K562 CML cells [1]. In contrast, the parent ABL inhibitor dasatinib does not reduce BCR-ABL protein levels at any concentration tested, highlighting the unique degradation mechanism of SNIPER(ABL)-039 [2]. Additionally, an imatinib-based IAP-recruiting degrader, SNIPER(ABL)-058, exhibits a DC50 of 10 μM—a 1000-fold lower potency compared to SNIPER(ABL)-039 [3].
| Evidence Dimension | BCR-ABL protein degradation potency (DC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Dasatinib: no degradation; SNIPER(ABL)-058: 10 μM |
| Quantified Difference | SNIPER(ABL)-039 is 1000-fold more potent than SNIPER(ABL)-058 |
| Conditions | K562 chronic myelogenous leukemia cells; 24-hour treatment [1] |
Why This Matters
The 1000-fold higher potency of SNIPER(ABL)-039 compared to an imatinib-based degrader enables robust protein knockdown at nanomolar concentrations, reducing compound consumption and improving assay signal-to-noise.
- [1] Shibata N, Miyamoto N, Nagai K, et al. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands. Cancer Sci. 2017;108(8):1657-1666. doi:10.1111/cas.13284 View Source
- [2] Shibata N, Miyamoto N, Nagai K, et al. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands. Cancer Sci. 2017;108(8):1657-1666. doi:10.1111/cas.13284 View Source
- [3] Adooq Bioscience. SNIPER(ABL)-058 Product Datasheet. Accessed 2026. View Source
